1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide
Description
“1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide” is a synthetic small molecule featuring a pyrrolidinecarboxamide core substituted with a 1H-indazol-3-yl group at the 1-position and an isobutylamide moiety at the 3-position. The compound’s structure integrates a bicyclic indazole scaffold, known for its role in kinase inhibition and metabolic stability, with a pyrrolidinone ring that may enhance conformational rigidity and binding selectivity.
Synthesis of related compounds involves sequential coupling reactions, as exemplified by the use of trifluoroacetic acid (TFA) and dichloromethane (CH₂Cl₂) for deprotection and amide bond formation in .
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-10(2)8-17-16(22)11-7-14(21)20(9-11)15-12-5-3-4-6-13(12)18-19-15/h3-6,10-11H,7-9H2,1-2H3,(H,17,22)(H,18,19) |
InChI Key |
VZXZPGXQVMPTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide involves several steps, typically starting with the formation of the indazole core. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of hydrazine and various catalysts to facilitate the cyclization process. Industrial production methods may employ transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed synthesis, to achieve higher yields and minimize byproducts .
Chemical Reactions Analysis
1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to two analogs ( and ), which differ in their N-substituents. Key comparisons are summarized below:
Structural and Physicochemical Properties
*Inferred values based on substituent effects:
- Isobutyl vs. Aryl Groups : The isobutyl substituent (C₄H₉) increases lipophilicity (higher logP/logD) compared to the phenyl (C₆H₅) and 3-methoxyphenyl (C₆H₄OCH₃) groups. Methoxy substitution in Y042-6401 introduces polarity, raising hydrogen bond acceptors (6 vs. 5 in the target) and polar surface area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
